
ML226: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML226

Cat. No.: B1191802 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ML226, a potent and selective

inhibitor of the α/β hydrolase domain-containing protein 11 (ABHD11). It covers the chemical

structure, physicochemical properties, mechanism of action, and detailed experimental

protocols relevant to its characterization and use in research.

Core Chemical and Physical Properties
ML226 is a small molecule inhibitor belonging to the triazole urea chemotype. Its fundamental

properties are summarized below.
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Property Value

Formal Name

(2-ethyl-1-piperidinyl)[4-

(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-

methanone[1]

CAS Number 2055172-43-3[1]

Molecular Formula C₂₃H₂₆N₄O₂[1]

Formula Weight 390.5 g/mol [1]

Purity ≥98%[1]

Formulation Crystalline solid[1]

SMILES
O=C(N1N=CC(C(C2=CC=CC=C2)

(O)C3=CC=CC=C3)=N1)N4C(CC)CCCC4[1]

InChI Key DGRUIUDIVFCWMX-UHFFFAOYSA-N[1]

UV max (λmax) 239 nm[1]

Solubility Specifications
The solubility of ML226 in various common laboratory solvents has been determined as

follows:

Solvent Concentration

DMF 30 mg/mL[1]

DMSO 30 mg/mL[1]

DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL[1]

Ethanol 10 mg/mL[1]

Biological Activity and Selectivity
ML226 is a highly potent and selective covalent inhibitor of ABHD11, a mitochondrial serine

hydrolase. Its inhibitory activity has been quantified both in vitro and in situ. The compound
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operates by carbamoylating the active site serine of the enzyme.[1]

Assay Type Target IC₅₀

In Vitro (Complex Proteome) ABHD11 15 nM[1]

In Situ (Cultured Neuro-2A

cells)
ABHD11 0.68 nM[1]

ML226 demonstrates exceptional selectivity for ABHD11. It is reported to be over 100-fold

selective for ABHD11 when profiled against a panel of approximately 20 other serine

hydrolases using activity-based protein profiling (ABPP).[1] Notably, it was developed as a

selective anti-probe for ML211, a dual inhibitor of lysophospholipase 1 (LYPLA1) and LYPLA2.

[1]

Mechanism of Action and Signaling Context
ML226 exerts its biological effects through the specific inhibition of ABHD11. ABHD11 plays a

crucial role in mitochondrial metabolism by maintaining the function of the 2-oxoglutarate

dehydrogenase complex (OGDHc), a key enzyme in the TCA (Krebs) cycle. It achieves this by

acting as a glutaryl-lipoyl thioesterase, removing inhibitory glutaryl adducts from the lipoate co-

factor of OGDHc, thereby preserving TCA cycle function.

Inhibition of ABHD11 by ML226 disrupts this protective mechanism, leading to several

downstream metabolic consequences:

Impaired TCA Cycle: Inhibition of OGDHc function compromises the TCA cycle.

Metabolic Reprogramming: This disruption leads to the accumulation of metabolites like 2-

oxoglutarate and a shift in cellular metabolism. In T-cells, this results in increased

biosynthesis of 24,25-epoxycholesterol.

LXR Activation: The increase in 24,25-epoxycholesterol subsequently activates the Liver X

Receptor (LXR).

Modulation of Immune Response: In T-cells, this pathway ultimately dampens cytokine

production and modulates T-cell effector functions, suggesting a potential therapeutic angle
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for autoimmune diseases.
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Caption: Mechanism of ML226 Action on the TCA Cycle.

Experimental Protocols
The following protocols are based on the methodologies described in the NIH Molecular

Libraries Program Probe Report for ML226.

Synthesis of ML226
The synthesis of ML226 is achieved through a multi-step process. The final step involves the

reaction of a key triazole intermediate with an appropriate carbamoyl chloride.

General Procedure for Final Step:

To a solution of 4-(hydroxydiphenylmethyl)-2H-1,2,3-triazole in a suitable aprotic solvent

(e.g., Tetrahydrofuran), add a non-nucleophilic base (e.g., Sodium Hydride) at 0 °C.

Allow the reaction to stir for 30 minutes at room temperature.

Add a solution of (2-ethylpiperidin-1-yl)carbonyl chloride in the same solvent.

Stir the reaction mixture at room temperature for several hours until completion, monitored

by TLC or LC-MS.

Quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product via silica gel chromatography to yield ML226 as a crystalline solid.
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Triazole Intermediate +
(2-ethylpiperidin-1-yl)carbonyl chloride

Dissolve in THF, add NaH at 0°C

Stir for 30 min at RT

Add Carbonyl Chloride Solution

Stir at RT until completion

Quench with H₂O

Extract with Ethyl Acetate

Dry, Filter, Concentrate

Purify via Chromatography

ML226 Product

Final Step in ML226 Synthesis.

Click to download full resolution via product page

Caption: Final Step in ML226 Synthesis.
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In Vitro Inhibition Assay: Gel-Based Competitive ABPP
This assay determines the IC₅₀ of ML226 against ABHD11 in a complex proteome.

Materials:

Proteome Lysate (e.g., Neuro-2A cell lysate)

ML226 stock solution in DMSO

Activity-Based Probe: Fluorophosphonate-Rhodamine (FP-Rh)

SDS-PAGE loading buffer

Tris buffer

Procedure:

Prepare serial dilutions of ML226 in DMSO.

In microcentrifuge tubes, add 1 µL of the ML226 dilution (or DMSO for control) to 50 µL of

the proteome lysate.

Incubate the mixture for 30 minutes at 37 °C.

Add 1 µL of FP-Rh (final concentration ~1 µM) to each tube to label the active serine

hydrolases.

Incubate for 30 minutes at room temperature.

Quench the reaction by adding 25 µL of 2x SDS-PAGE loading buffer.

Boil the samples for 5 minutes at 95 °C.

Separate the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

Visualize the labeled enzymes using a flatbed fluorescence scanner. The band

corresponding to ABHD11 is identified by its molecular weight.
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Quantify the integrated optical density of the ABHD11 band. The percentage of inhibition is

calculated relative to the DMSO control, and IC₅₀ values are determined by fitting the data to

a dose-response curve.

In Situ Inhibition Assay
This assay measures the ability of ML226 to inhibit ABHD11 within living cells.

Materials:

Cultured cells (e.g., Neuro-2A murine neuroblastoma cells)

ML226 stock solution in DMSO

Cell culture medium

FP-Rh probe

Lysis buffer

Procedure:

Plate cells and grow to ~80-90% confluency.

Treat the cells with varying concentrations of ML226 (or DMSO as a vehicle control) in the

culture medium.

Incubate for a defined period (e.g., 4 hours) at 37 °C in a CO₂ incubator.

Wash the cells with PBS to remove excess compound.

Lyse the cells and harvest the proteome.

Label the remaining active serine hydrolases in the resulting lysate with the FP-Rh probe by

incubating for 30 minutes at room temperature.

Analyze the samples by SDS-PAGE and in-gel fluorescence scanning as described in the in

vitro protocol.
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Determine the IC₅₀ value based on the reduction of fluorescence intensity of the ABHD11

band in ML226-treated cells compared to the DMSO control.

Pharmacokinetic Properties
Publicly available data on the absorption, distribution, metabolism, and excretion (ADME)

properties of ML226 are limited. While related triazole urea inhibitors have shown in vivo

activity and blood-brain barrier penetration, specific pharmacokinetic parameters for ML226
have not been reported in the literature. Further studies are required to characterize its

suitability for in vivo applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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